4-(3-Chloro-5-fluorobenzoyl)thiomorpholine
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Overview
Description
4-(3-Chloro-5-fluorobenzoyl)thiomorpholine is a chemical compound that features a thiomorpholine ring substituted with a 3-chloro-5-fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-5-fluorobenzoyl)thiomorpholine typically involves the reaction of thiomorpholine with 3-chloro-5-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-fluorobenzoyl)thiomorpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the benzoyl group can be substituted by nucleophiles.
Oxidation and reduction: The thiomorpholine ring can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted benzoyl thiomorpholines.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiomorpholine derivatives.
Coupling reactions: Biaryl compounds.
Scientific Research Applications
4-(3-Chloro-5-fluorobenzoyl)thiomorpholine has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological studies: The compound can be used to study the effects of fluorinated benzoyl groups on biological systems.
Mechanism of Action
The mechanism of action of 4-(3-chloro-5-fluorobenzoyl)thiomorpholine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine and chlorine atoms can enhance the compound’s binding affinity and specificity towards its targets. The thiomorpholine ring can also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(3-Chloro-5-fluorobenzoyl)thiomorpholine is unique due to the specific positioning of the chlorine and fluorine atoms on the benzoyl group, which can influence its chemical reactivity and biological activity. The thiomorpholine ring also adds to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C11H11ClFNOS |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
(3-chloro-5-fluorophenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11ClFNOS/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2 |
InChI Key |
JMMJQAHASOZYFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
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